molecular formula C19H16N4O B2598742 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide CAS No. 164299-69-8

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2598742
CAS No.: 164299-69-8
M. Wt: 316.364
InChI Key: XLIXFYODLPBGBR-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a benzotriazole moiety linked to a naphthalene ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative, which can be achieved by reacting benzotriazole with an appropriate alkylating agent under basic conditions.

    Acetamide Formation: The benzotriazole derivative is then reacted with 2-(naphthalen-1-yl)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing various biochemical processes. Additionally, the naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.

    N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both benzotriazole and naphthalene moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(12-15-8-5-7-14-6-1-2-9-16(14)15)20-13-23-18-11-4-3-10-17(18)21-22-23/h1-11H,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIXFYODLPBGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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